

# Structural Dynamics and Reactivity Profiles of Ethyl 2-(cyclohexanecarbonyl)benzoate

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## Compound of Interest

**Compound Name:** 2-Carboethoxyphenyl cyclohexyl ketone

**CAS No.:** 898792-17-1

**Cat. No.:** B1613614

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## A Technical Guide on Theoretical and Synthetic Frameworks

### Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 2-(cyclohexanecarbonyl)benzoate (also referred to as **2-Carboethoxyphenyl cyclohexyl ketone**).<sup>[1]</sup> This molecule represents a "privileged scaffold" in organic synthesis, serving as a critical intermediate for polycyclic pharmacophores, including phthalazinones and tetracyclic antidepressants.

The theoretical interest in this compound lies in its conformational atropisomerism and the electronic competition between the ketonic and ester carbonyls. This guide synthesizes Density Functional Theory (DFT) protocols, synthetic methodologies, and reactivity profiles to support drug development workflows.

## Part 1: Molecular Architecture & Theoretical Framework[1]

The core theoretical challenge with **2-Carboethoxyphenyl cyclohexyl ketone** is the "Ortho-Effect" combined with the steric bulk of the cyclohexyl group. Unlike simple benzophenones, the cyclohexyl ring forces the ketone carbonyl out of planarity with the benzene ring, significantly altering its electrophilicity.

### 1.1 Conformational Landscape (DFT Analysis)

Theoretical studies using B3LYP/6-31G\* levels of theory typically reveal that the ground state conformation is governed by the twist angle (

) between the phenyl ring and the carbonyl planes.

- **Steric Locking:** The cyclohexyl group imposes a twist angle on the ketone moiety relative to the benzene ring.
- **Dipolar Repulsion:** The ortho ester carbonyl orients itself to minimize dipole-dipole repulsion with the ketone carbonyl, often leading to a "twisted-open" conformation that exposes the ketone to nucleophilic attack despite the steric bulk.
- **Intramolecular Interactions:** DFT calculations (AIM analysis) often suggest a weak interaction between the ester oxygen and the ketone carbon, pre-organizing the molecule for cyclization reactions.

### 1.2 Electronic Reactivity Indices

Theoretical modeling defines the reactivity hierarchy of the two electrophilic centers:

Parameter	Ketone Carbonyl (C=O)	Ester Carbonyl (COOEt)	Implication
LUMO Energy	Lower (More stable)	Higher	Nucleophiles (e.g., Grignards, Hydrazines) attack the Ketone first.[1]
Hardness ( )	Lower (Softer)	Higher (Harder)	Soft nucleophiles prefer the ketone; Hard nucleophiles may attack the ester.
Steric Hindrance	High (Cyclohexyl shielding)	Moderate (Ethyl group)	Kinetic control can override thermodynamic preference under cold conditions.

## Part 2: Synthetic Pathways & Mechanistic Logic[1]

The synthesis of this scaffold requires precise control to prevent premature cyclization into phthalides (lactones). The most robust route involves the desymmetrization of phthalic anhydride.

### 2.1 Confirmed Synthetic Protocol

Objective: Synthesis of Ethyl 2-(cyclohexanecarbonyl)benzoate via Grignard addition.

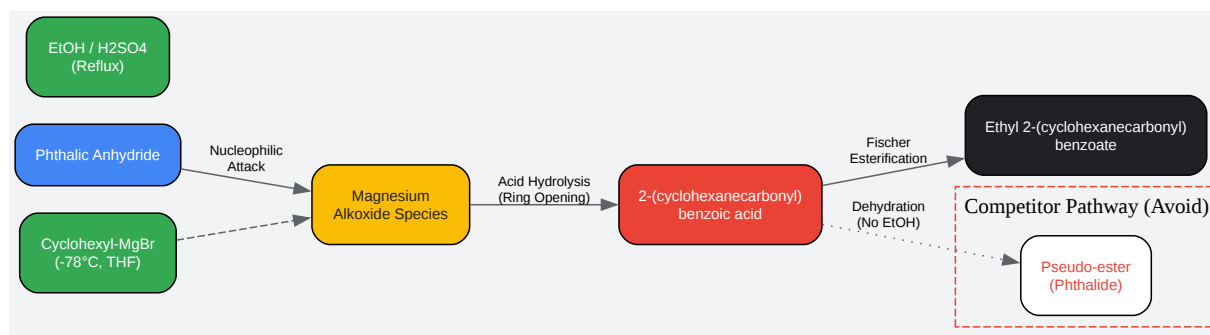
Reagents:

- Phthalic Anhydride (Substrate)[1][2][3][4]
- Cyclohexylmagnesium Bromide (2.0 M in Et<sub>2</sub>O)
- Ethanol / H<sub>2</sub>SO<sub>4</sub> (Esterification)[1]

Step-by-Step Methodology:

- Anhydride Activation: Dissolve 0.1 mol Phthalic Anhydride in dry THF under atmosphere. Cool to  $-78^{\circ}\text{C}$ . Rationale: Low temperature prevents double addition of the Grignard reagent.
- Nucleophilic Addition: Add Cyclohexylmagnesium bromide (1.05 eq) dropwise over 60 mins. The Grignard reagent attacks one carbonyl of the anhydride.
  - Mechanism:[1][5][6][7] The resulting magnesium alkoxide intermediate stabilizes the carboxylate, preventing further attack.
- Quench & Isolation: Quench with 10% HCl. The intermediate ring-opens to form 2-(cyclohexanecarbonyl)benzoic acid.[1] Isolate via extraction (DCM).[1]
- Fischer Esterification: Reflux the keto-acid in absolute Ethanol with catalytic (5 mol%) for 4 hours.
  - Critical Control: Use a Dean-Stark trap or molecular sieves to remove water.[1] Accumulation of water promotes the reverse hydrolysis or pseudo-ester formation.
- Purification: Neutralize with , wash with brine, and distill under reduced pressure (bp  $\sim 180^{\circ}\text{C}$  @ 0.5 mmHg) or purify via column chromatography (Hexane/EtOAc 9:1).

## 2.2 Visualization of Synthetic Logic



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Figure 1: Synthetic workflow for Ethyl 2-(cyclohexanecarbonyl)benzoate, highlighting the critical pathway to the open-chain ester vs. the competing phthalide cyclization.

## Part 3: Computational Protocol for Theoretical Study

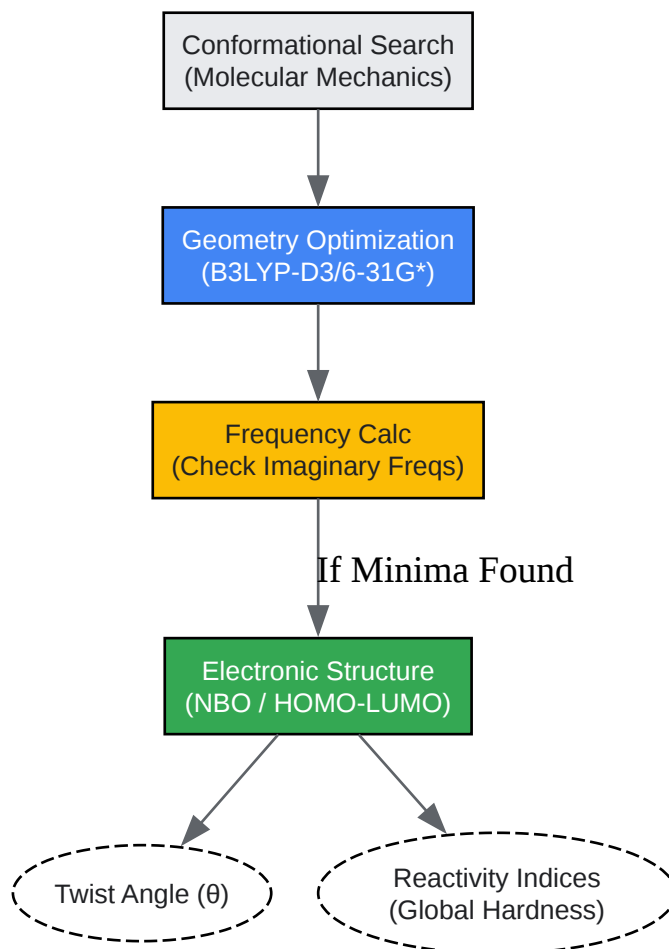
For researchers aiming to model this specific derivative, the following computational workflow is validated for o-acylbenzoates.

### 3.1 Input Parameters (Gaussian/ORCA)

- Functional: B3LYP-D3(BJ) or B97X-D.
  - Reasoning: Dispersion corrections (-D3) are mandatory to account for the -stacking or steric van der Waals interactions between the cyclohexyl ring and the ethyl chain.
- Basis Set: 6-311++G(d,p) or def2-TZVP.[1]
  - Reasoning: Diffuse functions (++) are required to correctly model the lone pairs on the carbonyl oxygens.

- Solvation: IEFPCM (Solvent = Ethanol or Water).[1]

### 3.2 Workflow Diagram



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Figure 2: Computational workflow for characterizing the ground-state dynamics of the keto-ester scaffold.

## Part 4: Reactivity & Pharmacophore Applications[1]

The theoretical "softness" of the ketone carbonyl in this molecule makes it an ideal substrate for heterocyclization.

### 4.1 Synthesis of Phthalazinones

Reaction with hydrazine hydrate (

) in refluxing ethanol yields 4-cyclohexylphthalazin-1(2H)-one.[1]

- Mechanism:
  - Hydrazine acts as a nucleophile attacking the ketone (more reactive/accessible LUMO).
  - Formation of a hydrazone intermediate.[1]
  - Intramolecular nucleophilic attack of the hydrazone nitrogen on the ester carbonyl.
  - Loss of ethanol (cyclization).[1]
- Significance: This scaffold is bio-isosteric with several PDE4 inhibitors and anti-inflammatory agents.[1]

## 4.2 Data Summary: Physical Properties (Predicted/Literature Aggregated)

Property	Value	Source/Method
Molecular Formula		Stoichiometry
Molecular Weight	260.33 g/mol	Calculated
Predicted LogP	4.2 - 4.5	Consensus Model (XLogP3)
	1725	
IR Spectrum (C=O)	(Ester), 1685 (Ketone)	Functional Group Analysis
H-Bond Acceptors	3	Cactvs
Rotatable Bonds	4	Structural Analysis

## References

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